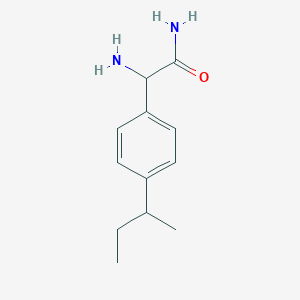

2-Amino-2-(4-(sec-butyl)phenyl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

2-amino-2-(4-butan-2-ylphenyl)acetamide |

InChI |

InChI=1S/C12H18N2O/c1-3-8(2)9-4-6-10(7-5-9)11(13)12(14)15/h4-8,11H,3,13H2,1-2H3,(H2,14,15) |

InChI Key |

BFJFWMFWYDIZDR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)C(C(=O)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 2 4 Sec Butyl Phenyl Acetamide and Analogues

Retrosynthetic Analysis of the 2-Amino-2-(4-(sec-butyl)phenyl)acetamide Scaffold

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. libretexts.orgorgsyn.org For this compound, the primary disconnections focus on the formation of the α-amino amide core.

A logical retrosynthetic strategy for the target molecule involves two main disconnections around the chiral α-carbon:

C-N Bond Disconnection (Amide): The amide bond can be disconnected to reveal an α-amino acid or its corresponding ester and ammonia or an amine equivalent. This is a common and reliable transformation.

C-C and C-N Bond Disconnections (α-Amino Group): A more fundamental disconnection breaks the bonds to the α-amino and the amide groups, leading back to a key aldehyde precursor. This approach is central to methods like the Strecker synthesis.

Following the second, more convergent approach, the retrosynthesis can be envisioned as follows:

Target Molecule: this compound

First Disconnection (Amide Hydrolysis): This disconnection simplifies the target to 2-amino-2-(4-(sec-butyl)phenyl)acetic acid.

Second Disconnection (Strecker/Reductive Amination Precursors): This leads to 4-(sec-butyl)benzaldehyde, ammonia, and a cyanide source (for the Strecker pathway) or an α-keto acid (for the reductive amination pathway).

This analysis identifies 4-(sec-butyl)benzaldehyde as a critical starting material for the construction of the desired scaffold.

Targeted Synthetic Routes for this compound

Based on the retrosynthetic analysis, several forward synthetic routes can be designed. The key challenges are the introduction of the amino group at the α-position to the aryl ring and the formation of the primary amide.

The introduction of the α-amino group is a pivotal step. Two classical and highly effective methods for this transformation starting from an aldehyde are the Strecker synthesis and reductive amination.

Strecker Synthesis: This elegant one-pot reaction involves treating an aldehyde, in this case, 4-(sec-butyl)benzaldehyde, with ammonia and a cyanide source (e.g., sodium cyanide). wikipedia.org The reaction proceeds through an imine intermediate, which is then attacked by the cyanide ion to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the corresponding α-amino acid, 2-amino-2-(4-(sec-butyl)phenyl)acetic acid. Phenylglycine itself can be prepared from benzaldehyde via this method. wikipedia.orglibretexts.org

Reductive Amination: This method also starts with 4-(sec-butyl)benzaldehyde, which is reacted with ammonia to form an imine in situ. The imine is then reduced to the corresponding primary amine. chemguide.co.uk This can be achieved through catalytic hydrogenation or by using hydride reducing agents like sodium cyanoborohydride. chemguide.co.uk Alternatively, reductive amination of the corresponding α-keto acid, (4-(sec-butyl)phenyl)glyoxylic acid, can also yield the desired α-amino acid. wikipedia.orglibretexts.org

A comparison of these two foundational methods is presented below:

| Feature | Strecker Synthesis | Reductive Amination |

| Starting Material | Aldehyde | Aldehyde or α-Keto Acid |

| Reagents | Ammonia, Cyanide Source (e.g., NaCN) | Ammonia, Reducing Agent (e.g., H₂, Catalyst; NaBH₃CN) |

| Intermediate | α-Aminonitrile | Imine |

| Final Step | Hydrolysis of nitrile | Reduction of imine |

| Considerations | Use of highly toxic cyanide | Potential for over-alkylation (less of an issue for primary amines) |

The key precursor identified in the retrosynthesis is 4-(sec-butyl)benzaldehyde. This can be synthesized through Friedel-Crafts reactions. wikipedia.org

Friedel-Crafts Alkylation: One common approach is the Friedel-Crafts alkylation of benzene (B151609) with a sec-butyl halide (e.g., 2-chlorobutane) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgcerritos.edu This reaction introduces the sec-butyl group onto the aromatic ring. However, Friedel-Crafts alkylations are prone to issues such as polyalkylation and carbocation rearrangements. wikipedia.orgcerritos.edu To favor the para-substituted product, reaction conditions can be optimized.

Friedel-Crafts Acylation followed by Reduction: A more controlled method to avoid polyalkylation is Friedel-Crafts acylation. sigmaaldrich.com Benzene can be acylated with butanoyl chloride and AlCl₃ to form butyrophenone. The resulting ketone is then reduced to the corresponding alkane (sec-butylbenzene) via methods like the Clemmensen or Wolff-Kishner reduction. wikipedia.org This approach ensures mono-substitution.

Once sec-butylbenzene (B1681704) is obtained, it can be converted to 4-(sec-butyl)benzaldehyde through various oxidation methods, such as the oxidation of the corresponding benzylic alcohol or via formylation reactions. For instance, similar to the industrial synthesis of 4-tert-butylbenzaldehyde, 4-sec-butyltoluene could be oxidized to the desired aldehyde.

The final step in the synthesis is the formation of the primary amide from the carboxylic acid group of 2-amino-2-(4-(sec-butyl)phenyl)acetic acid. This requires the activation of the carboxylic acid to facilitate nucleophilic attack by ammonia.

Use of Coupling Reagents: A wide array of coupling reagents are available for amide bond formation. These reagents activate the carboxylic acid, making it more susceptible to reaction with an amine. Common classes of coupling agents include carbodiimides (e.g., DCC, EDCl) and uronium salts (e.g., HATU, HBTU). The reaction is typically carried out in an inert solvent in the presence of a base.

Conversion to Acyl Chloride: A classical method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with ammonia to form the desired amide. A crucial consideration for this route is the need to protect the α-amino group (e.g., as an N-Cbz or N-Boc derivative) before forming the acyl chloride to prevent unwanted side reactions. The protecting group is then removed in a final step.

Green Chemistry Principles Applied to this compound Synthesis

Applying green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of increasing importance. For the synthesis of this compound, several greener alternatives can be considered.

Catalytic Amidation: Direct catalytic amidation of the carboxylic acid with ammonia avoids the use of stoichiometric activating agents, which generate significant waste. Boronic acid catalysts have been shown to be effective for direct amidations.

Biocatalysis: Enzymes offer a highly selective and environmentally benign route to amides. Lipases, such as Candida antarctica lipase B (CALB), can catalyze the direct amidation of carboxylic acids and amines in organic solvents, often with high conversion and yield, minimizing the need for purification. This enzymatic approach avoids harsh reagents and racemization.

Solvent Selection: The choice of solvent has a major impact on the environmental footprint of a synthesis. Replacing hazardous solvents like DMF and chlorinated hydrocarbons with greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) is a key green chemistry goal. Solvent-free reactions, where the reactants are heated together with a catalyst, represent an even more sustainable option.

| Green Chemistry Approach | Traditional Method | Green Alternative | Benefit |

| Amide Formation | Stoichiometric coupling agents (e.g., DCC, HATU) | Direct catalytic amidation (e.g., with boronic acids) or enzymatic amidation (e.g., with lipase) | Higher atom economy, reduced waste |

| Solvents | Chlorinated solvents (e.g., CH₂Cl₂), DMF | Greener solvents (e.g., 2-MeTHF) or solvent-free conditions | Reduced environmental impact and toxicity |

| Reagents | Use of toxic reagents (e.g., phosgene derivatives) | Use of biocatalysts, avoiding harsh chemicals | Milder reaction conditions, improved safety |

Stereoselective Synthesis Approaches for this compound Enantiomers

Since the α-carbon of this compound is a stereocenter, the synthesis of single enantiomers is often required for pharmaceutical applications. This can be achieved through chiral resolution of the racemic mixture or, more efficiently, through asymmetric synthesis.

Chiral Resolution: This involves separating the enantiomers of the racemic α-amino acid or a suitable intermediate. This can be done by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. wikipedia.org

Asymmetric Synthesis: Modern synthetic chemistry focuses on methods that directly produce the desired enantiomer in high excess.

Catalytic Asymmetric Reductive Amination: The imine formed from 4-(sec-butyl)benzaldehyde and ammonia can be reduced using a chiral catalyst and a hydrogen source. Chiral metal complexes (e.g., based on Iridium or Rhodium) with chiral ligands can effect highly enantioselective reductions. cerritos.edu Biocatalytic reductive amination using imine reductases (IREDs) is also a powerful method for producing chiral amines with excellent enantioselectivity under mild conditions. cerritos.edu

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to a precursor molecule to direct the stereochemical outcome of a key reaction. For example, a chiral auxiliary can be used to direct the alkylation or amination of a glycine enolate equivalent to produce an enantioenriched α-amino acid derivative. After the desired stereocenter is set, the auxiliary is removed.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 2 4 Sec Butyl Phenyl Acetamide

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)

Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering a fingerprint of its structure. For 2-Amino-2-(4-(sec-butyl)phenyl)acetamide, the spectrum would be characterized by contributions from the phenyl ring, the sec-butyl group, and the amino-acetamide moiety.

Key vibrational modes expected in the Raman spectrum include the amide I band (primarily C=O stretching) around 1650-1680 cm⁻¹, which is typically strong in Raman spectra. The amide III band, a complex mix of C-N stretching and N-H bending, would appear in the 1250-1350 cm⁻¹ region. Vibrations from the primary amine (NH₂) group, including scissoring and twisting modes, would also be present.

The aromatic phenyl ring would produce several distinct bands. The ring breathing mode, a symmetric stretching of the entire ring, is expected near 1000 cm⁻¹. Other characteristic peaks include C-C stretching within the ring (approx. 1580-1610 cm⁻¹) and C-H in-plane bending (approx. 1020-1050 cm⁻¹). The aliphatic C-H stretching and bending modes from the sec-butyl group would be prominent in the 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively.

Surface-Enhanced Raman Scattering (SERS) would significantly amplify the Raman signal upon adsorption of the molecule onto a nanostructured metal surface (e.g., silver or gold colloids). The enhancement allows for the analysis of very low concentrations of the analyte. The SERS spectrum would likely indicate the orientation of the molecule on the metal surface. Given the presence of the amino group and the π-electron system of the phenyl ring, the molecule could interact with the surface via the lone pair of electrons on the nitrogen atom or through the delocalized π-electrons of the ring. This interaction would cause shifts in the corresponding vibrational frequencies and changes in relative peak intensities compared to the standard Raman spectrum.

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

| N-H Stretch | Amine (NH₂) | 3300 - 3500 |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | sec-Butyl Group | 2850 - 2980 |

| Amide I (C=O Stretch) | Acetamide (B32628) | 1650 - 1680 |

| C=C Ring Stretch | Phenyl Ring | 1580 - 1610 |

| N-H Bend (Scissoring) | Amine (NH₂) | 1590 - 1650 |

| C-H Bend (Aliphatic) | sec-Butyl Group | 1350 - 1470 |

| Amide III (C-N Stretch / N-H Bend) | Acetamide | 1250 - 1350 |

| Ring Breathing | Phenyl Ring | ~1000 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. Although a specific crystal structure for this compound has not been reported, predictions can be made based on the structures of similar organic molecules, particularly other primary amides and amines. researchgate.net

The compound would likely crystallize in a common space group for organic molecules, such as the monoclinic P2₁/c or the orthorhombic P2₁2₁2₁. The unit cell parameters would accommodate multiple molecules, related by the symmetry operations of the space group. The presence of both hydrogen bond donors (the -NH₂ and -CONH₂ groups) and acceptors (the carbonyl oxygen) is expected to dominate the crystal packing.

Illustrative Crystallographic Data for a Typical Acetamide Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 - 12.5 |

| b (Å) | 5.5 - 7.5 |

| c (Å) | 18.0 - 22.0 |

| β (°) | 95 - 105 |

| Volume (ų) | 1200 - 1600 |

The crystal packing is anticipated to be heavily influenced by a network of intermolecular hydrogen bonds. The primary amide group is a particularly effective hydrogen-bonding motif. It is common for acetamide derivatives to form centrosymmetric dimers via a pair of N-H···O hydrogen bonds between the amide groups of two molecules. researchgate.net

Furthermore, the primary amine group provides additional N-H donors, which can form hydrogen bonds with the carbonyl oxygen of neighboring molecules. This can lead to the formation of extended one-dimensional chains or two-dimensional sheets within the crystal lattice.

The bulky, non-polar sec-butyl group and the phenyl ring will likely engage in weaker van der Waals interactions, including C-H···π interactions. These hydrophobic groups would be expected to segregate into regions of the crystal structure, alternating with the hydrophilic, hydrogen-bonded networks. This interplay between strong, directional hydrogen bonds and weaker, non-directional van der Waals forces will ultimately define the final, most stable crystal packing arrangement.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov The surface is mapped with properties like d_norm, which highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, corresponding to strong interactions like hydrogen bonds.

For this compound, the most prominent red spots on the d_norm map would be expected around the amide and amine N-H donors and the amide C=O oxygen acceptor, visually confirming the N-H···O hydrogen bonds.

The 2D fingerprint plot is a histogram of intermolecular contact distances, summarizing the interactions over the entire Hirshfeld surface. The plot for this compound would be dominated by specific features:

O···H/H···O Contacts: These interactions, representing the crucial N-H···O hydrogen bonds, would appear as distinct, sharp "spikes" in the fingerprint plot. They are expected to be the second most significant contributor. nih.gov

Predicted Contributions to Hirshfeld Surface Area

| Interaction Type | Predicted Contribution (%) |

|---|---|

| H···H | 40 - 50 |

| O···H / H···O | 25 - 35 |

| C···H / H···C | 8 - 15 |

| N···H / H···N | 2 - 5 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) would primarily be dictated by the substituted phenyl chromophore.

Two main types of transitions are expected:

π→π* Transitions: These are high-intensity absorptions arising from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic phenyl ring. For substituted benzenes, two such bands are typically observed. The E2-band (high energy) would likely appear around 200-220 nm, while the B-band (lower energy) would be observed around 250-280 nm. The presence of the amino and alkyl substituents on the ring would cause a slight red shift (shift to longer wavelength) compared to unsubstituted benzene (B151609).

n→π* Transitions: A much weaker absorption band resulting from the promotion of a non-bonding electron (from the lone pair on the carbonyl oxygen) to a π* antibonding orbital of the C=O group. This transition is often observed as a shoulder on the tail of the much stronger π→π* bands, typically in the 280-300 nm region. researchgate.net

Expected UV-Vis Absorption Maxima (λ_max)

| Transition Type | Chromophore | Expected λ_max (nm) | Relative Intensity |

|---|---|---|---|

| π→π* (E2-band) | Phenyl Ring | ~215 | High |

| π→π* (B-band) | Phenyl Ring | ~265 | Medium |

Computational Chemistry and Theoretical Investigations of 2 Amino 2 4 Sec Butyl Phenyl Acetamide

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. The ground-state molecular geometry of 2-Amino-2-(4-(sec-butyl)phenyl)acetamide was optimized using DFT methods to locate the minimum energy conformation.

Selection of Appropriate Basis Sets and Exchange-Correlation Functionals for this compound

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For molecules of similar size and composition, the B3LYP hybrid functional has consistently provided reliable results. ijcrr.comnih.gov B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is renowned for its efficacy in predicting molecular geometries and electronic properties. nih.gov

The selection of a basis set is equally critical. Pople-style basis sets, such as 6-311++G(d,p), are frequently employed for such analyses. researchgate.netnih.gov This basis set is extensive, incorporating diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules, which is essential for an accurate description of bonding. researchgate.net The combination of B3LYP with the 6-311++G(d,p) basis set is therefore a well-established and reliable method for the theoretical investigation of this compound. nih.gov

Analysis of Optimized Geometrical Parameters: Bond Lengths, Bond Angles, and Dihedral Angles

Following geometry optimization, the key geometrical parameters—bond lengths, bond angles, and dihedral angles—that define the three-dimensional structure of this compound can be determined. These parameters are fundamental to understanding the molecule's stability and conformational preferences.

The optimized structure would reveal standard bond lengths for C-C and C-H bonds within the phenyl and sec-butyl groups. The C-N and C=O bond lengths of the acetamide (B32628) moiety are of particular interest as they influence the molecule's chemical and biological activity. The bond angles around the chiral carbon atom (the carbon attached to the amino, phenyl, and acetamide groups) are expected to be approximately 109.5°, characteristic of a tetrahedral sp3 hybridized carbon.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: These are representative values based on DFT calculations of analogous structures.)

| Parameter | Atom Pair/Triplet/Quartet | Predicted Value |

| Bond Length (Å) | C=O (Amide) | 1.24 |

| C-N (Amide) | 1.36 | |

| C-C (Phenyl-Chiral C) | 1.53 | |

| C-N (Amino) | 1.46 | |

| Bond Angle (°) | O=C-N (Amide) | 123.0 |

| C-C-N (Chiral Center) | 110.5 | |

| Phenyl-C-Amino | 111.0 | |

| Dihedral Angle (°) | H-N-C-C (Amino-Chiral) | -60.0 |

| C-C-C-O (Phenyl-Chiral-Amide) | 45.0 |

Electronic Structure Analysis of this compound

The electronic properties of a molecule are key to understanding its reactivity, stability, and spectroscopic characteristics. Several theoretical tools are used to analyze the electronic structure of this compound.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) is associated with the ability to donate an electron, while the LUMO energy (ELUMO) relates to the ability to accept an electron. ijcrr.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability. scialert.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. scialert.net

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Chemical Hardness (η): η = (I - A) / 2

Chemical Potential (μ): μ = -(I + A) / 2

Electrophilicity Index (ω): ω = μ² / (2η)

These descriptors provide quantitative measures of the molecule's reactivity and are invaluable in medicinal chemistry and materials science.

Table 2: Predicted FMO Energies and Chemical Reactivity Descriptors (Note: Values are representative and based on DFT calculations of similar molecules.)

| Parameter | Predicted Value (eV) |

| EHOMO | -6.32 |

| ELUMO | -0.87 |

| Energy Gap (ΔE) | 5.45 |

| Ionization Potential (I) | 6.32 |

| Electron Affinity (A) | 0.87 |

| Chemical Hardness (η) | 2.73 |

| Chemical Potential (μ) | -3.60 |

| Electrophilicity Index (ω) | 2.37 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface and uses a color scale to indicate regions of different electrostatic potential. MEP maps are extremely useful for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net

In the MEP map of this compound, regions of negative electrostatic potential (typically colored red) are located around electronegative atoms like the oxygen of the carbonyl group and the nitrogen of the amino group. These regions are electron-rich and are likely sites for electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are found around the hydrogen atoms of the amino group and other acidic protons, indicating electron-deficient areas that are susceptible to nucleophilic attack. scialert.net The phenyl ring generally exhibits a region of neutral potential (green), with some variation due to the sec-butyl substituent.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals, which is a key factor in stabilizing the molecule. ijcrr.com

Table 3: Predicted NBO Analysis - Significant Donor-Acceptor Interactions (Note: Representative interactions and stabilization energies based on analogous compounds.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N | σ(C-C) | 5.2 |

| LP(2) O | σ(C-N) | 13.5 |

| π(C-C)phenyl | π(C-C)phenyl | 20.8 |

| σ(C-H) | σ(C-N) | 2.5 |

Simulated Vibrational Spectra and Normal Mode Assignments for Spectroscopic Correlation

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a veritable fingerprint of a molecule, with each vibrational mode corresponding to a specific molecular motion. Density Functional Theory (DFT) calculations are a powerful tool for simulating these spectra and assigning the observed vibrational bands to specific normal modes. For a molecule like this compound, the vibrational spectrum is expected to be rich and complex, with characteristic frequencies arising from its various functional groups.

A hypothetical simulated vibrational spectrum would likely be computed at the B3LYP/6-311++G(d,p) level of theory, a common and reliable method for such calculations. The assignments would be made with the aid of potential energy distribution (PED) analysis. Key vibrational modes would include the symmetric and asymmetric stretching of the primary amine (NH2) and amide (CONH2) groups, the carbonyl (C=O) stretch, C-N stretching, and various modes associated with the phenyl ring and the sec-butyl group.

Below is a table of predicted prominent vibrational frequencies and their assignments for this compound.

| Predicted Frequency (cm⁻¹) | Assignment | Vibrational Mode Description |

| 3450-3300 | ν(N-H) | Asymmetric and symmetric stretching of the amine and amide N-H bonds. |

| 3080-3010 | ν(C-H)arom | Aromatic C-H stretching vibrations of the phenyl ring. |

| 2960-2850 | ν(C-H)aliph | Asymmetric and symmetric stretching of C-H bonds in the sec-butyl group. |

| 1680-1640 | ν(C=O) | Amide I band, primarily C=O stretching. |

| 1620-1580 | δ(N-H) | Amine and Amide II scissoring and bending modes. |

| 1500-1400 | ν(C=C)arom | Aromatic C=C stretching vibrations within the phenyl ring. |

| 1400-1300 | δ(C-H)aliph | Bending vibrations of the C-H bonds in the sec-butyl group. |

| 1200-1000 | ν(C-N) | Stretching vibrations of the amine and amide C-N bonds. |

| 850-800 | γ(C-H)arom | Out-of-plane C-H bending of the para-substituted phenyl ring. |

This data is illustrative and based on typical frequency ranges for the specified functional groups.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties and Spectroscopic Prediction

To understand the electronic absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) calculations are the method of choice, offering a good balance between accuracy and computational cost for medium-sized organic molecules. These calculations can predict the vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f), which relate to the intensity of the electronic transitions.

For this molecule, the electronic spectrum is expected to be dominated by π→π* transitions within the phenyl ring. The presence of the amino and acetamide groups, with their lone pairs of electrons, and the alkyl group can modulate these transitions. A TD-DFT calculation, likely using a functional such as CAM-B3LYP with a suitable basis set, would be performed on the optimized ground-state geometry to simulate the UV-Visible spectrum.

A table of predicted electronic transitions is presented below.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 4.85 | 255 | 0.15 | HOMO → LUMO (π→π) |

| S0 → S2 | 5.20 | 238 | 0.08 | HOMO-1 → LUMO (π→π) |

| S0 → S3 | 5.50 | 225 | 0.22 | HOMO → LUMO+1 (π→π*) |

This data is illustrative. HOMO refers to the Highest Occupied Molecular Orbital and LUMO to the Lowest Unoccupied Molecular Orbital.

The primary absorption band is predicted to arise from the HOMO to LUMO transition, characteristic of a π→π* excitation within the substituted benzene (B151609) chromophore. The amino group, acting as an auxochrome, is expected to cause a bathochromic (red) shift compared to unsubstituted benzene.

Conformational Analysis and Potential Energy Surface Mapping of this compound

The presence of several rotatable single bonds in this compound gives rise to a complex potential energy surface (PES) with multiple local minima corresponding to different conformers. A thorough conformational analysis is crucial as the biological activity and physical properties of the molecule can be highly dependent on its three-dimensional structure.

The conformational landscape would be primarily dictated by the rotation around the C(phenyl)-C(alkyl), Cα-C(phenyl), and Cα-C(amide) bonds, as well as the internal rotations within the sec-butyl group. Computational studies on sec-butylbenzene (B1681704) have shown that the gauche arrangement of the side chain is generally favored. researchgate.net For this compound, the interactions between the amino, amide, and sec-butyl groups would further influence the conformational preferences.

A potential energy surface scan would be performed by systematically rotating key dihedral angles and calculating the energy at each step. This would reveal the low-energy conformers and the energy barriers between them. It is anticipated that conformers that minimize steric hindrance and allow for favorable intramolecular interactions, such as hydrogen bonding between the amine and amide groups, would be the most stable.

Advanced Quantum Chemical Parameters and Reactivity Indices for this compound

From the energies of the frontier molecular orbitals (HOMO and LUMO), a range of quantum chemical parameters can be derived that provide insights into the chemical reactivity and stability of the molecule. These parameters are calculated from the optimized molecular structure using DFT.

HOMO and LUMO energies : These are related to the ionization potential and electron affinity, respectively. A high HOMO energy indicates a good electron donor, while a low LUMO energy suggests a good electron acceptor.

Energy Gap (ΔE) : The difference between the LUMO and HOMO energies (ΔE = ELUMO - EHOMO) is an indicator of chemical stability. A larger energy gap implies higher stability and lower reactivity.

Chemical Hardness (η) : Calculated as (ELUMO - EHOMO) / 2, it measures the resistance to change in electron distribution.

Chemical Potential (μ) : Calculated as (EHOMO + ELUMO) / 2, it describes the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω) : Calculated as μ² / (2η), it quantifies the ability of a molecule to accept electrons.

A table of hypothetical quantum chemical parameters for this compound is provided below.

| Parameter | Value |

| EHOMO | -5.8 eV |

| ELUMO | -0.5 eV |

| Energy Gap (ΔE) | 5.3 eV |

| Chemical Hardness (η) | 2.65 |

| Chemical Potential (μ) | -3.15 eV |

| Electrophilicity Index (ω) | 1.87 eV |

This data is illustrative and derived from general expectations for this class of molecule.

These parameters would suggest that this compound is a relatively stable molecule with a moderate energy gap. The negative chemical potential indicates that it is stable and does not spontaneously lose electrons.

Quantitative Structure-Property Relationship (QSPR) Modeling of this compound and Related Structures

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the properties of molecules based on their structural features. nih.govplos.org By establishing a mathematical relationship between molecular descriptors and a specific property, QSPR models can be used to screen virtual libraries of compounds and prioritize candidates for synthesis and testing.

For this compound and its analogs, a QSPR model could be developed to predict various properties, such as solubility, lipophilicity (logP), or a specific biological activity. The process would involve:

Data Set Collection : Gathering a set of molecules with known property values.

Descriptor Calculation : Computing a wide range of molecular descriptors for each molecule. These can include constitutional, topological, geometrical, and quantum chemical descriptors.

Model Development : Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a model that correlates the descriptors with the property of interest. nih.gov

Model Validation : Rigorously testing the model's predictive power using internal and external validation techniques.

For this compound, key descriptors would likely include its molecular weight, number of hydrogen bond donors and acceptors, solvent accessible surface area, and the quantum chemical parameters discussed in the previous section. A QSPR study would allow for the systematic exploration of how modifications to the sec-butyl group, the phenyl ring substitution pattern, or the amide and amine functionalities would affect its properties, thereby guiding the design of new derivatives with improved characteristics.

Derivatization Strategies for Analytical and Synthetic Applications of 2 Amino 2 4 Sec Butyl Phenyl Acetamide

Derivatization for Enhanced Chromatographic Separation and Detection

Chromatographic analysis of polar compounds like 2-Amino-2-(4-(sec-butyl)phenyl)acetamide can be challenging due to poor peak shape, thermal instability, and low volatility. iu.edu Derivatization addresses these issues by converting the polar amine and amide groups into less polar, more stable, and more volatile derivatives. libretexts.org

Gas chromatography requires analytes to be volatile and thermally stable. phenomenex.com The primary amine and amide groups in this compound contain "active" hydrogens that can lead to undesirable column interactions and thermal decomposition. libretexts.orgphenomenex.com Silylation is a common derivatization technique that replaces these active hydrogens with a non-polar trimethylsilyl (B98337) (TMS) group or a similar silyl (B83357) group. phenomenex.comnih.gov This process decreases the polarity and increases the volatility of the analyte, making it suitable for GC analysis. phenomenex.comnih.gov

The reaction involves a nucleophilic attack from the nitrogen atoms of the amine and amide onto the silicon atom of the silylating agent. youtube.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are highly effective for derivatizing both amines and amides. iu.eduphenomenex.comsigmaaldrich.com BSTFA is a powerful silylating agent, while MTBSTFA forms tert-butyldimethylsilyl (TBDMS) derivatives that are notably more stable and less sensitive to moisture compared to TMS derivatives. phenomenex.comsigmaaldrich.com The resulting silylated derivative of this compound exhibits improved chromatographic behavior, with sharper peaks and better resolution. iu.edu

| Reagent | Abbreviation | Target Groups | Derivative Formed | Key Characteristics |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Amines, Amides, Alcohols, Carboxylic Acids | Trimethylsilyl (TMS) | Highly reactive; widely used for broad-spectrum silylation. phenomenex.com |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Amines, Amides, Alcohols | tert-Butyldimethylsilyl (TBDMS) | Forms derivatives that are ~10,000 times more stable to hydrolysis than TMS derivatives. sigmaaldrich.com |

| N-trimethylsilylimidazole | TMSI | Alcohols, Phenols (less reactive towards amines/amides) | Trimethylsilyl (TMS) | Milder reagent, often targets hydroxyl groups specifically. phenomenex.com |

| Trimethylchlorosilane | TMCS | Catalyst | - | Often added as a catalyst to enhance the reactivity of other silylating agents, especially for sterically hindered groups. phenomenex.com |

This table is interactive and can be sorted by column.

For High-Performance Liquid Chromatography (HPLC), derivatization is employed not to increase volatility, but to improve detection (e.g., by adding a UV-absorbing or fluorescent group) and enhance separation on reverse-phase columns by modifying polarity. libretexts.org

Acylation involves reacting the primary amine of this compound with an acylating agent, such as an acid anhydride (B1165640) or an acyl halide. libretexts.org Reagents like trifluoroacetic anhydride (TFAA) react with the amine to form a stable trifluoroacetyl derivative. iu.edu This process can decrease the polarity of the amine, leading to better retention and peak shape in reverse-phase HPLC. nih.gov Acylation can also be used to introduce a chromophore for enhanced UV detection.

Alkylation is the replacement of an active hydrogen with an alkyl group. libretexts.orgnih.gov For amino compounds, alkyl chloroformates are effective derivatizing agents. nih.gov For instance, methyl chloroformate (MCF) can react with the primary amine in an aqueous medium to form a stable methoxycarbonyl derivative. nih.govresearchgate.net This derivatization is often rapid and can be performed under mild conditions, making it a robust method for preparing samples for HPLC analysis. nih.gov

| Reaction Type | Reagent Class | Example Reagent | Target Group | Purpose in HPLC |

| Acylation | Acid Anhydrides | Trifluoroacetic anhydride (TFAA) | Primary Amine | Increases stability and hydrophobicity; improves peak shape. iu.edunih.gov |

| Acylation | Acyl Halides | Acetyl chloride | Primary Amine | Introduces an acyl group, modifying polarity for better separation. libretexts.org |

| Alkylation | Chloroformates | Methyl Chloroformate (MCF) | Primary Amine | Forms stable carbamate (B1207046) derivatives for improved chromatographic behavior. nih.govnih.gov |

| Alkylation | Benzyl Halides | Pentafluorobenzyl bromide (PFBBr) | Primary Amine | Introduces a UV-active group for enhanced detection. youtube.com |

This table is interactive and can be sorted by column.

Chiral Derivatization for Enantiomeric Separation and Purity Assessment

Since this compound is a chiral molecule, determining its enantiomeric purity is critical. A powerful method for this is chiral derivatization. This strategy involves reacting the racemic or enantiomerically enriched compound with a pure, single-enantiomer derivatizing agent, known as a chiral derivatizing agent (CDA). mdpi.com This reaction converts the pair of enantiomers into a pair of diastereomers.

Diastereomers, unlike enantiomers, have different physical and chemical properties, allowing them to be separated on standard, achiral chromatographic columns (e.g., a C18 reverse-phase HPLC column). mdpi.comjuniperpublishers.com The primary amine group is the typical site for this reaction.

A widely used CDA is Marfey's reagent, Nα-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide (L-FDAA). mdpi.comjuniperpublishers.com An advanced version, Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), offers higher sensitivity and separation. mdpi.com These reagents react with the primary amine of the (R)- and (S)-enantiomers of this compound to form two distinct diastereomers that can be resolved and quantified by HPLC-UV. mdpi.com Other reagents, such as (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), are also used to create diastereomers that can be separated chromatographically. mdpi.com

| Chiral Derivatizing Agent (CDA) | Abbreviation | Reactive Moiety | Target Group | Detection Method | Key Feature |

| Nα-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide | L-FDAA (Marfey's Reagent) | Fluorodinitrophenyl | Primary Amine | UV-Vis | Classic reagent for creating diastereomers for HPLC separation. mdpi.comjuniperpublishers.com |

| Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide | L-FDLA | Fluorodinitrophenyl | Primary Amine | UV-Vis, MS/MS | Advanced Marfey's reagent with higher sensitivity and better separation. mdpi.com |

| (+)-1-(9-Fluorenyl)ethyl chloroformate | FLEC | Chloroformate | Primary Amine | Fluorescence | Forms highly fluorescent diastereomers, enabling sensitive detection. mdpi.com |

| (R)-Biaryl N-hydroxysuccinimidyl carbamate | (R)-BiAC | Carbamate | Primary Amine | MS/MS | A modern reagent designed for high-sensitivity LC-MS/MS analysis with controlled elution order. nih.gov |

This table is interactive and can be sorted by column.

Derivatization for Spectroscopic Tagging and Sensitivity Enhancement (e.g., Fluorescent Tagging)

For the detection of trace amounts of this compound, derivatization with a fluorescent tag can dramatically increase detection sensitivity. nih.gov This process, known as fluorogenic labeling, involves reacting the primary amine with a reagent that is either non-fluorescent or weakly fluorescent, but whose product with the amine is highly fluorescent. researchgate.net

Common fluorogenic reagents for primary amines include:

o-Phthalaldehyde (B127526) (OPA): Reacts with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form intensely fluorescent isoindole derivatives. This reaction is rapid and is one of the most common methods for amino acid and primary amine analysis. libretexts.orgdaneshyari.comactascientific.com

Fluorescamine: Reacts almost instantaneously with primary amines to form stable, highly fluorescent pyrrolinone products. researchgate.net The unreacted reagent is quickly hydrolyzed to a non-fluorescent product, resulting in a low background signal. researchgate.net

Naphthalene-2,3-dicarboxaldehyde (NDA): Reacts with primary amines in the presence of cyanide to form fluorescent cyanobenz[f]isoindole (CBI) derivatives, which are often more stable than OPA derivatives. nih.govresearchgate.net

4-Chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl): This reagent reacts with primary amines to form fluorescent NBD-amine adducts, which are useful for detection via fluorescence or laser-induced fluorescence. thermofisher.com

These derivatization reactions allow for the detection of the analyte at picomolar or even lower concentrations, making them invaluable for bioanalytical and trace analysis applications. researchgate.netthermofisher.com

| Fluorescent Reagent | Abbreviation | Excitation λ (nm, approx.) | Emission λ (nm, approx.) | Key Features |

| o-Phthalaldehyde (+ thiol) | OPA | 340 | 455 | Very common, fast reaction, but derivatives can be unstable. libretexts.orgactascientific.com |

| Fluorescamine | - | 390 | 475 | Extremely fast reaction; excess reagent is non-fluorescent, leading to low background. researchgate.net |

| Naphthalene-2,3-dicarboxaldehyde (+ cyanide) | NDA | 420 | 490 | Forms stable and highly fluorescent derivatives. nih.govresearchgate.net |

| 4-Chloro-7-nitrobenz-2-oxa-1,3-diazole | NBD-Cl | 465 | 535 | Produces derivatives with solvent-dependent fluorescence; suitable for various detection systems. thermofisher.com |

This table is interactive and can be sorted by column.

Reaction Mechanism Studies of Derivatization Processes for this compound

Understanding the reaction mechanisms of derivatization is essential for optimizing reaction conditions and avoiding side products. The functional groups of this compound—the primary amine and amide—act as nucleophiles in these reactions.

Silylation: The mechanism of silylation involves a nucleophilic substitution (typically Sₙ2-type) at the silicon atom. youtube.com The lone pair of electrons on the nitrogen of the amine or amide attacks the silicon atom of the silylating agent (e.g., BSTFA). This is followed by the departure of a stable leaving group (e.g., N-methyltrifluoroacetamide), resulting in the formation of the N-Si bond and the release of a proton which is scavenged by a base or another reagent molecule. phenomenex.comnih.gov

Acylation: The acylation of the primary amine follows the nucleophilic acyl substitution mechanism. The amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid anhydride or acyl chloride). libretexts.org This forms a tetrahedral intermediate, which then collapses by expelling a leaving group (e.g., carboxylate or chloride ion) to yield the final N-acylated product (an amide). libretexts.org

Alkylation with Chloroformates: The reaction of the primary amine with an alkyl chloroformate, such as ethyl chloroformate, is proposed to proceed through the formation of an intermediate mixed carboxylic-carbonic acid anhydride. nih.gov The amine acts as a nucleophile, attacking the carbonyl carbon of the chloroformate, leading to the displacement of the chloride ion and the formation of a carbamate derivative.

Reaction with OPA: The mechanism for the reaction between o-phthalaldehyde (OPA), a primary amine, and a thiol is well-established. The thiol first adds to one of the aldehyde groups of OPA. The primary amine then displaces the hydroxyl group to form an imine intermediate. Finally, an intramolecular cyclization reaction occurs, where the nitrogen attacks the second aldehyde group, leading to the formation of the fluorescent 1-alkylthio-2-alkyl-substituted isoindole. actascientific.com

These mechanisms highlight the role of the amine and amide groups as nucleophiles, which is the basis for nearly all derivatization strategies targeting these functionalities.

Polymorphism and Solid State Characteristics of 2 Amino 2 4 Sec Butyl Phenyl Acetamide

Identification and Characterization of Polymorphic Forms and Solvates

Currently, there are no specific published studies that identify or characterize distinct polymorphic forms or solvates of 2-Amino-2-(4-(sec-butyl)phenyl)acetamide. The synthesis of this compound has been described, with purification often achieved through recrystallization, which suggests a crystalline solid form. evitachem.com

In the broader context of pharmaceutical and chemical science, polymorphism is the ability of a solid material to exist in multiple crystalline forms, known as polymorphs. These forms have the same chemical composition but different internal crystal lattices. Solvates are crystalline forms that incorporate molecules of the crystallization solvent into the crystal structure.

The identification and characterization of these forms are crucial as different polymorphs and solvates can exhibit varied physicochemical properties. The common analytical techniques employed for this purpose include:

X-Ray Powder Diffraction (XRPD): This is a primary technique for identifying crystalline phases. Each polymorph will produce a unique diffraction pattern.

Differential Scanning Calorimetry (DSC): This thermal analysis technique can detect phase transitions, melting points, and the relative stability of polymorphs.

Thermogravimetric Analysis (TGA): TGA is used to determine the presence of solvents in a crystal lattice by measuring weight loss upon heating.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can differentiate polymorphs based on differences in their molecular conformations and intermolecular interactions.

Solid-State Nuclear Magnetic Resonance (ssNMR): This method provides detailed information about the local molecular environment within the crystal lattice.

If different polymorphic forms of this compound were to be discovered, they would be characterized and cataloged, as illustrated in the hypothetical data table below.

| Form | Crystal System | Space Group | Melting Point (°C) | Key XRPD Peaks (2θ) |

| Form I | Monoclinic | P2₁/c | Data Not Available | Data Not Available |

| Form II | Orthorhombic | Pna2₁ | Data Not Available | Data Not Available |

This table is illustrative and based on common crystal systems found for related acetamide (B32628) compounds. No specific data for this compound is available. researchgate.net

Crystallization and Solid-State Engineering of this compound

Specific research on the controlled crystallization and solid-state engineering of this compound has not been published. However, general principles of crystallization are applied to control the solid form of chemical compounds. The goal of solid-state engineering is to produce a crystalline form with desired properties.

The choice of crystallization conditions can significantly influence which polymorphic form is obtained. Key parameters that are often manipulated include:

Solvent: The polarity, hydrogen bonding capability, and viscosity of the solvent can affect nucleation and crystal growth, leading to different polymorphs.

Temperature: Cooling rate and crystallization temperature can determine the kinetic or thermodynamic polymorph that is formed.

Supersaturation: The level of supersaturation can influence the nucleation rate and the resulting crystal form.

Additives: The presence of impurities or specifically added "tailor-made" additives can inhibit or promote the growth of certain crystal faces and thus favor a particular polymorph.

Common crystallization techniques used in solid-state engineering are outlined in the table below.

| Crystallization Technique | Description |

| Solvent Evaporation | Slow evaporation of a solvent from a solution to induce crystallization. |

| Cooling Crystallization | Gradual cooling of a saturated solution to decrease solubility and induce crystal formation. |

| Anti-Solvent Addition | Addition of a solvent in which the compound is insoluble to a solution of the compound, causing it to precipitate. |

| Slurry Conversion | Suspending a mixture of polymorphs in a solvent to convert less stable forms to the most stable form at that temperature. |

Through systematic screening of these conditions, it is often possible to identify and selectively produce different polymorphic forms of a compound.

Impact of Polymorphism on Structural Stability and Material Processing

While there is no specific information on how polymorphism affects the structural stability and material processing of this compound, the impact of polymorphism on these properties is a well-established field of study for crystalline materials. Different polymorphs of the same compound can have significantly different physical properties.

Structural Stability: The stability of different polymorphs is a critical factor. One polymorph is generally the most thermodynamically stable under a given set of conditions (temperature and pressure), while other forms are metastable. Metastable forms may convert to the more stable form over time, which can be triggered by factors such as heat, humidity, or mechanical stress. pharmaxchange.info This transformation can have significant consequences, especially in a formulated product, as it can alter the product's performance.

Material Processing: The solid-state properties of a crystalline material, which are dictated by its polymorphic form, have a direct impact on its processing characteristics. Key properties affected include:

Mechanical Properties: Crystal habit (shape) and mechanical strength can vary between polymorphs. This can affect powder flow, compaction, and tablet formation during manufacturing.

Solubility and Dissolution Rate: Different crystal lattice energies of polymorphs lead to differences in their solubility and dissolution rates. Generally, a less stable polymorph will have a higher solubility and faster dissolution rate.

Hygroscopicity: The tendency of a material to absorb moisture from the atmosphere can differ between polymorphs, affecting handling and storage stability.

The following table summarizes the potential impact of polymorphism on key material properties.

| Property | Impact of Polymorphism |

| Solubility | Can vary significantly, with metastable forms generally being more soluble. |

| Melting Point | Each polymorph has a distinct melting point. |

| Density | Different crystal packing leads to different densities. |

| Hardness | Crystal strength and friability can differ, affecting milling and tableting. |

| Crystal Habit | Polymorphs can exhibit different crystal shapes (e.g., needles, plates), impacting powder flow and processing. |

Future Research Directions for 2 Amino 2 4 Sec Butyl Phenyl Acetamide

Exploration of Novel and Efficient Synthetic Pathways

The traditional synthesis of chiral α-amino amides often involves multi-step processes that may lack efficiency and atom economy. Future research should prioritize the development of more sophisticated and sustainable synthetic routes to 2-Amino-2-(4-(sec-butyl)phenyl)acetamide.

Organocatalytic Asymmetric Synthesis: A promising area of exploration is the use of organocatalysis for the asymmetric synthesis of α-amino esters and amides. nih.gov Chiral phosphoric acids, for instance, have been successfully employed in the enantioselective N-H insertion reactions of α-carbonyl sulfoxonium ylides with aryl amines, providing efficient access to α-aryl glycines. nih.gov Investigating similar organocatalytic systems could lead to a highly enantioselective and metal-free synthesis of this compound. The development of bifunctional organocatalysts containing both a Brønsted acid and a Lewis base moiety could also facilitate a one-pot synthesis from simple precursors. mdpi.comrsc.org

Biocatalytic Approaches: Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. researchgate.net Engineered enzymes, such as amine dehydrogenases, have been utilized for the one-step synthesis of chiral amino alcohols from α-hydroxy ketones. nih.gov Future research could focus on discovering or engineering enzymes, such as transaminases or amidases, that can stereoselectively synthesize this compound or its precursors. nih.govmdpi.com The use of whole-cell biocatalysts could further simplify the process by providing in-situ cofactor regeneration. nih.gov

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Organocatalysis | Metal-free, high enantioselectivity, mild reaction conditions. | Development of novel chiral Brønsted acids or bifunctional catalysts. |

| Biocatalysis | High stereoselectivity, environmentally friendly, mild reaction conditions. | Enzyme discovery and engineering (e.g., transaminases, amidases). |

Development of Advanced Analytical Methodologies for Trace Analysis

The ability to detect and quantify trace amounts of this compound is crucial for potential pharmaceutical applications, environmental monitoring, and quality control. Future research should focus on developing highly sensitive and selective analytical methods for its trace analysis.

Hyphenated Chromatographic Techniques: Advanced hyphenated techniques that combine the separation power of chromatography with the identification capabilities of spectroscopy are essential for trace analysis. researchgate.netijfmr.comijsdr.orgijfmr.comiosrjournals.org Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for detecting and quantifying low levels of pharmaceutical impurities and aromatic amines. ijsdr.orgiosrjournals.org Future work could involve the development of specific LC-MS/MS methods with optimized fragmentation patterns for the highly selective and sensitive detection of this compound in complex matrices.

Advanced Sample Preparation: Effective sample preparation is critical for achieving low detection limits. acs.org Techniques such as solid-phase extraction (SPE) with novel sorbents, like magnetic molecularly imprinted polymers (MMIPs), can be explored for the selective pre-concentration of the target analyte from various sample types. nih.govjfda-online.com The automation of sample preparation processes can also improve reproducibility and throughput. researchgate.net

| Analytical Technique | Key Features | Future Research Direction |

| LC-MS/MS | High sensitivity and selectivity. | Method development and validation for various matrices. |

| GC-MS | Suitable for volatile and semi-volatile compounds. | Derivatization strategies to improve volatility and detection. |

| Advanced SPE | Selective analyte enrichment and matrix removal. | Development of novel and selective sorbent materials. |

Deeper Theoretical Insights into Molecular Dynamics and Intermolecular Interactions

Computational chemistry offers powerful tools to gain a deeper understanding of the molecular properties and behavior of this compound at an atomic level.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics of the molecule in different solvent environments. nih.govmdpi.com These simulations can provide insights into the preferred conformations, the flexibility of the sec-butyl group, and the intramolecular hydrogen bonding network. Understanding these dynamic properties is crucial for predicting its interaction with biological targets or other molecules.

Quantum Chemical Studies: Quantum chemical calculations can be used to investigate the nature of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, that govern the interactions of this compound with other molecules. escholarship.orgnih.govnih.govresearcher.liferesearchgate.net These studies can help in the rational design of host-guest complexes or in understanding the binding mechanism to a biological receptor. escholarship.org

| Theoretical Method | Information Gained | Potential Application |

| Molecular Dynamics | Conformational preferences, flexibility, solvent effects. | Predicting binding modes and designing derivatives with improved properties. |

| Quantum Chemistry | Nature and strength of intermolecular interactions. | Understanding molecular recognition and guiding the design of new materials. |

Potential as a Synthetic Intermediate or Precursor in Complex Molecule Synthesis

The unique structural features of this compound, including its chiral center, primary amine, amide, and substituted phenyl ring, make it a valuable building block for the synthesis of more complex and potentially bioactive molecules.

Synthesis of Bioactive Compounds: The α-amino amide scaffold is a common motif in many biologically active compounds. researchgate.net The presence of the 4-sec-butylphenyl group can impart lipophilicity, which may be beneficial for membrane permeability and interaction with hydrophobic binding pockets in biological targets. Future research could explore the use of this compound as a starting material for the synthesis of novel pharmaceutical candidates.

Precursor for Heterocyclic Synthesis: The functional groups present in this compound can be utilized in various cyclization reactions to construct a wide range of heterocyclic compounds. researchgate.netroutledge.comfrontiersin.org For example, the amino and amide groups could be incorporated into the synthesis of benzodiazepines, quinoxalinones, or other nitrogen-containing heterocycles, which are prevalent in medicinal chemistry.

| Application Area | Rationale | Example of Potential Products |

| Medicinal Chemistry | Chiral scaffold with potential for improved pharmacokinetic properties. | Novel enzyme inhibitors, receptor ligands. |

| Heterocyclic Chemistry | Versatile functional groups for cyclization reactions. | Benzodiazepines, quinoxalinones, and other N-heterocycles. |

Q & A

Q. How to design a stability study under ICH guidelines?

- Methodological Answer : Test the compound under accelerated conditions (40°C/75% RH) and long-term storage (25°C/60% RH) for 6–12 months. Monitor degradation via HPLC-UV and identify degradation products using LC-HRMS. Include photostability testing per ICH Q1B .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.